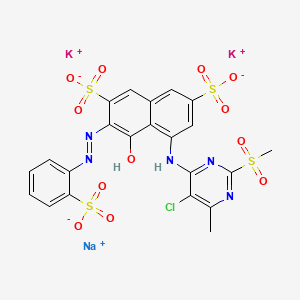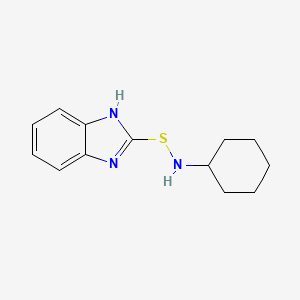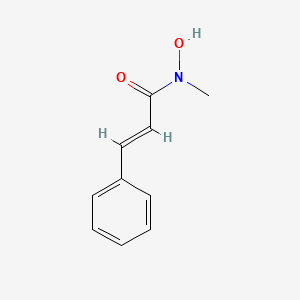![molecular formula C36H59NNiO2S B14468406 [2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) CAS No. 66467-44-5](/img/structure/B14468406.png)
[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) is a nickel-based coordination compound with the molecular formula C32H51NNiO2S. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) typically involves the reaction of 2,2’-thiobis(4-t-octylphenol) with nickel(II) salts in the presence of 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems .
Analyse Des Réactions Chimiques
Types of Reactions
[2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form nickel(III) complexes.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(0) or nickel(I) states.
Substitution: Ligand substitution reactions can occur, where the 2-ethylhexylamine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(0) or nickel(I) species .
Applications De Recherche Scientifique
[2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is employed as a stabilizer in polymers and as an additive in lubricants to enhance their performance
Mécanisme D'action
The mechanism of action of [2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) involves its interaction with molecular targets through coordination chemistry. The nickel center can form complexes with various substrates, facilitating catalytic reactions. The compound’s unique structure allows it to interact with specific pathways, making it effective in its applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2,2’-Thiobis (4-tert-octylphenolato)]-n-butylamine nickel (II): Similar in structure but with a different amine ligand.
Nickel(II) acetylacetonate: Another nickel-based coordination compound used in catalysis.
Nickel(II) chloride: A simpler nickel compound with different applications
Uniqueness
[2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) stands out due to its specific ligand environment, which imparts unique chemical properties and reactivity. Its ability to stabilize polymers and enhance lubricant performance makes it particularly valuable in industrial applications .
Propriétés
Numéro CAS |
66467-44-5 |
|---|---|
Formule moléculaire |
C36H59NNiO2S |
Poids moléculaire |
628.6 g/mol |
Nom IUPAC |
2-ethylhexan-1-amine;nickel(2+);2-[2-oxido-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenolate |
InChI |
InChI=1S/C28H42O2S.C8H19N.Ni/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)31-24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6;1-3-5-6-8(4-2)7-9;/h11-16,29-30H,17-18H2,1-10H3;8H,3-7,9H2,1-2H3;/q;;+2/p-2 |
Clé InChI |
HPHBKRQUHGHVEO-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(CC)CN.CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)[O-])SC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14468332.png)
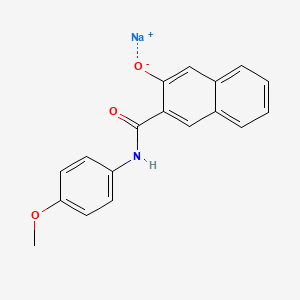

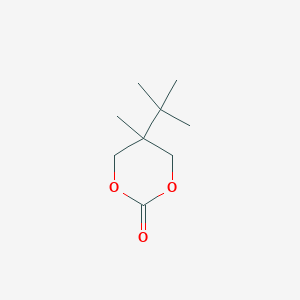
![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
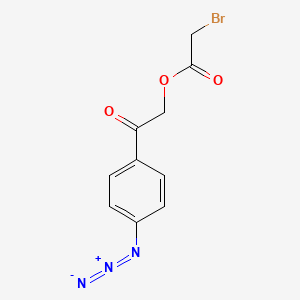
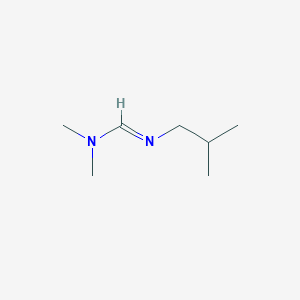
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)
